molecular formula C6H3BrCl3N B3297041 2-Bromo-3,4,6-trichloroaniline CAS No. 89465-99-6

2-Bromo-3,4,6-trichloroaniline

Cat. No.: B3297041
CAS No.: 89465-99-6
M. Wt: 275.4 g/mol
InChI Key: RMGNBGBWXYMMCG-UHFFFAOYSA-N
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Description

2-Bromo-3,4,6-trichloroaniline: is an organic compound with the molecular formula C6H3BrCl3N and a molecular weight of 275.36 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,6-trichloroaniline typically involves the halogenation of aniline derivatives. One common method includes the reaction of aniline with bromine and chlorine gases in the presence of a solvent such as glacial acetic acid or carbon tetrachloride . The reaction is carried out under controlled temperatures to ensure the selective substitution of hydrogen atoms with bromine and chlorine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors where aniline is continuously fed into a reactor containing bromine and chlorine gases. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4,6-trichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,6-trichloroaniline involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to enzymes and proteins, inhibiting their activity and leading to cellular toxicity. It may also interfere with DNA replication and repair processes, contributing to its antimicrobial and pesticidal properties .

Comparison with Similar Compounds

    2,4,6-Trichloroaniline: Similar in structure but lacks the bromine atom.

    2,3,4-Trichloroaniline: Another trichloroaniline isomer with different chlorine atom positions.

    2-Bromo-4,6-dichloroaniline: Similar but with one less chlorine atom

Uniqueness: 2-Bromo-3,4,6-trichloroaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This combination of halogens makes it particularly useful in specific synthetic applications and industrial processes .

Properties

IUPAC Name

2-bromo-3,4,6-trichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl3N/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGNBGBWXYMMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297557
Record name 2-Bromo-3,4,6-trichlorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-99-6
Record name 2-Bromo-3,4,6-trichlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89465-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4,6-trichlorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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